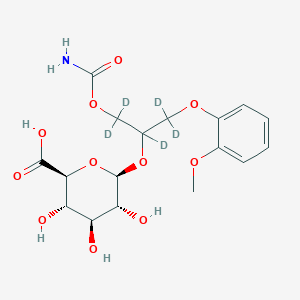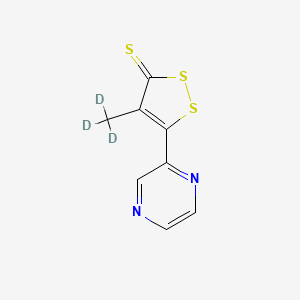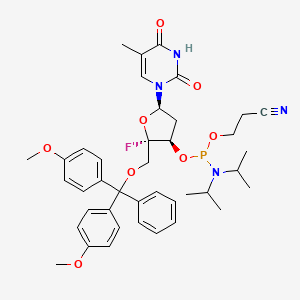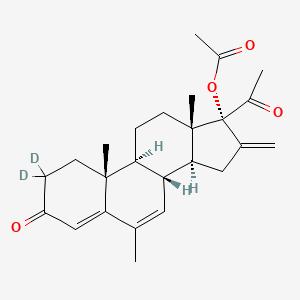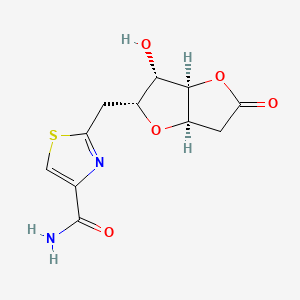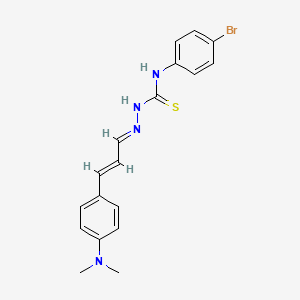
4-iodo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-iodo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid is a labeled compound used in various scientific research applications. The compound is characterized by the presence of an iodine atom and a carboxylic acid group attached to a cyclohexa-1,3,5-triene ring, which is isotopically labeled with carbon-13 at all six carbon positions. This isotopic labeling makes it particularly useful in studies involving nuclear magnetic resonance (NMR) spectroscopy and other analytical techniques.
Vorbereitungsmethoden
The synthesis of 4-iodo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of isotopically labeled benzene (1,2,3,4,5,6-13C6).
Iodination: The labeled benzene undergoes iodination to introduce the iodine atom at the desired position. This can be achieved using iodine and a suitable oxidizing agent.
Carboxylation: The iodinated intermediate is then subjected to carboxylation to introduce the carboxylic acid group. This step can be performed using carbon dioxide under high pressure and temperature conditions.
Analyse Chemischer Reaktionen
4-iodo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and organometallic reagents.
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used. For example, using potassium permanganate can lead to the formation of di-carboxylic acids.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Wissenschaftliche Forschungsanwendungen
4-iodo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid has several scientific research applications:
NMR Spectroscopy: The isotopic labeling with carbon-13 makes it an excellent probe for NMR studies, allowing researchers to investigate molecular structures and dynamics.
Tracer Studies: The compound can be used as a tracer in metabolic studies to track the movement and transformation of molecules within biological systems.
Drug Development: It can be used in the development of new pharmaceuticals by serving as a model compound for studying drug interactions and mechanisms of action.
Material Science: The compound can be used in the synthesis of novel materials with specific properties, such as polymers and nanomaterials.
Wirkmechanismus
The mechanism of action of 4-iodo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid depends on its specific application. In NMR spectroscopy, the carbon-13 labeling allows for detailed analysis of molecular structures and interactions. In biological systems, the compound can interact with various enzymes and receptors, providing insights into metabolic pathways and molecular targets.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 4-iodo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid include:
4-iodobenzoic acid: Similar in structure but lacks isotopic labeling.
4-bromo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid: Similar but with a bromine atom instead of iodine.
4-iodo(1,2,3,4,5,6-13C6)benzene: Similar but lacks the carboxylic acid group.
The uniqueness of this compound lies in its combination of isotopic labeling, iodine substitution, and carboxylic acid functionality, making it a versatile tool in various scientific research fields.
Eigenschaften
Molekularformel |
C7H5IO2 |
|---|---|
Molekulargewicht |
253.974 g/mol |
IUPAC-Name |
4-iodo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid |
InChI |
InChI=1S/C7H5IO2/c8-6-3-1-5(2-4-6)7(9)10/h1-4H,(H,9,10)/i1+1,2+1,3+1,4+1,5+1,6+1 |
InChI-Schlüssel |
GHICCUXQJBDNRN-IDEBNGHGSA-N |
Isomerische SMILES |
[13CH]1=[13CH][13C](=[13CH][13CH]=[13C]1C(=O)O)I |
Kanonische SMILES |
C1=CC(=CC=C1C(=O)O)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



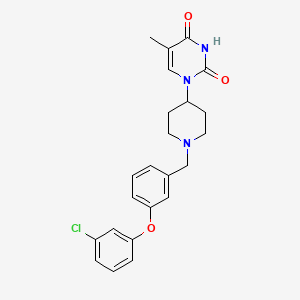

![4-[6-fluoro-2-[(4-methoxyphenyl)methyl]-1H-benzimidazol-5-yl]morpholine](/img/structure/B12413618.png)



